Cas no 946288-86-4 (N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide)

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide structure
946288-86-4 structure
商品名:N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide
CAS番号:946288-86-4
MF:C23H22N2O5
メガワット:406.431186199188
CID:5514628

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]-2,3-dimethoxy-
    • N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide
    • インチ: 1S/C23H22N2O5/c1-28-19-8-3-7-17(21(19)29-2)22(26)24-16-10-11-18-15(14-16)6-4-12-25(18)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)
    • InChIKey: INGVRYOWLVWJHL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(C1=CC=CO1)=O)(=O)C1=CC=CC(OC)=C1OC

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2040-0107-5μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2040-0107-4mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2040-0107-10mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2040-0107-10μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2040-0107-1mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2040-0107-2μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2040-0107-3mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2040-0107-2mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2040-0107-5mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
946288-86-4 90%+
5mg
$69.0 2023-05-17

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide 関連文献

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamideに関する追加情報

Recent Advances in the Study of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide (CAS: 946288-86-4)

The compound N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide (CAS: 946288-86-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features combining a furan-2-carbonyl group with a tetrahydroquinoline core and a dimethoxybenzamide moiety, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its pharmacokinetic properties and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the furan-2-carbonyl group could enhance the compound's binding affinity to specific protein targets, such as kinases involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory agents based on this scaffold.

In addition to its anti-inflammatory potential, N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide has shown promising activity in oncology research. A preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that this compound exhibits selective inhibition of certain cancer cell lines, particularly those with dysregulated signaling pathways. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Further investigations into the mechanism of action revealed that this compound interacts with multiple molecular targets, including enzymes and receptors involved in cell proliferation and survival. Structural-activity relationship (SAR) studies have been conducted to identify the critical pharmacophores responsible for its biological effects. These studies have provided valuable insights for the design of next-generation derivatives with improved potency and selectivity.

The pharmacokinetic profile of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide has also been a focus of recent research. A 2024 study in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated moderate oral bioavailability and favorable tissue distribution, supporting its potential as an orally administered therapeutic agent. However, further optimization may be required to address certain metabolic stability issues identified in the study.

From a synthetic chemistry perspective, recent advancements have been made in developing more efficient and scalable routes for the production of this compound. A novel catalytic asymmetric synthesis method was reported (Organic Letters, 2023), which significantly improves the yield and enantiomeric purity of the target molecule. This methodological breakthrough is expected to facilitate larger-scale production for further preclinical and clinical studies.

In conclusion, the growing body of research on N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide (CAS: 946288-86-4) demonstrates its potential as a versatile scaffold for drug development across multiple therapeutic areas. While significant progress has been made in understanding its biological activities and optimizing its properties, further studies are needed to fully explore its clinical potential. The compound represents an exciting area of research in chemical biology and medicinal chemistry, with implications for the treatment of inflammatory diseases, cancer, and possibly other conditions.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.amadischem.com/
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://en.chemfish.com/
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.jbzml.com
Nanjing Jubai Biopharm